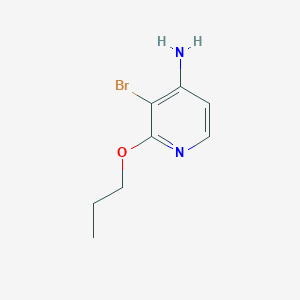

3-Bromo-2-propoxypyridin-4-amine

Description

3-Bromo-2-propoxypyridin-4-amine is a pyridine derivative featuring a bromine atom at position 3, a propoxy group at position 2, and an amine group at position 2. This compound’s structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The propoxy group introduces steric bulk and lipophilicity, which may influence solubility and reactivity compared to smaller substituents like methoxy or chloro groups .

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

3-bromo-2-propoxypyridin-4-amine |

InChI |

InChI=1S/C8H11BrN2O/c1-2-5-12-8-7(9)6(10)3-4-11-8/h3-4H,2,5H2,1H3,(H2,10,11) |

InChI Key |

GBUAPJZWOQSVEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC=CC(=C1Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-propoxypyridin-4-amine can be achieved through several synthetic routes. One common method involves the bromination of 2-propoxypyridine followed by amination. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The bromination is carried out under controlled conditions to ensure selective bromination at the desired position. After bromination, the intermediate product is subjected to amination using ammonia or an amine source under suitable conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-propoxypyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Coupling Reactions: Palladium catalysts and boronic acids or alkenes under inert atmosphere.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and coupled products with diverse functional groups.

Scientific Research Applications

3-Bromo-2-propoxypyridin-4-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Material Science: Incorporated into polymers and materials with specific electronic or optical properties.

Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-Bromo-2-propoxypyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Key Observations :

- Positional Effects : The placement of bromine and amine groups significantly alters electronic properties. For example, 5-Bromo-2-methoxypyridin-3-amine (Br at 5, NH₂ at 3) is less likely to undergo nucleophilic substitution at position 4 compared to the target compound .

- Halogen Diversity: Polyhalogenated derivatives (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) are tailored for stepwise cross-coupling reactions, whereas mono-halogenated compounds like the target are more selective in synthesis .

Commercial Availability and Pricing

While specific data for this compound are unavailable, analogous compounds provide insights:

Biological Activity

3-Bromo-2-propoxypyridin-4-amine is a pyridine derivative characterized by its unique chemical structure, which includes a bromine atom at the 3-position, a propoxy group at the 2-position, and an amino group at the 4-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C10H12BrN

- Molecular Weight : 271.15 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which is crucial in treating various inflammatory diseases.

- Enzyme Inhibition : Interaction studies suggest that it may inhibit specific enzymes, contributing to its pharmacological effects.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. This interaction can modulate enzyme activity and influence cellular signaling pathways. Binding affinity studies have utilized techniques such as:

- Surface Plasmon Resonance (SPR) : To measure binding interactions with target proteins.

- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding.

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory properties of this compound were assessed using a murine model of acute inflammation. The results showed a significant reduction in paw edema when treated with this compound compared to the control group, suggesting its therapeutic potential in inflammatory conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-Bromo-2-methoxypyridin-4-amine | 215364-86-6 | 0.98 | Different substitution pattern |

| 5-Bromo-2-methoxypyridin-4-amines | 1232431-48-9 | 0.94 | Substituent at the 5-position |

| 3-Bromo-5-methoxypyridin-4-amines | 1417618-49-5 | 0.93 | Methoxy group alters solubility |

This table illustrates how variations in substituents can influence the biological activity and solubility characteristics of pyridine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.